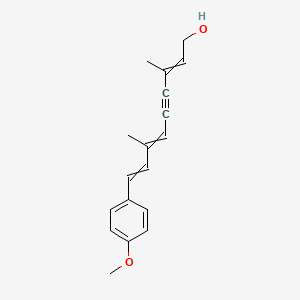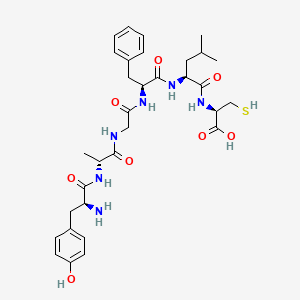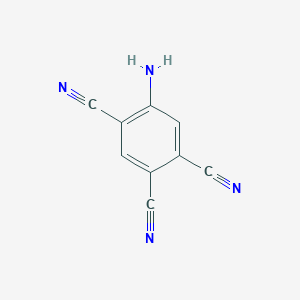![molecular formula C21H18ClNO4 B14316556 1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate CAS No. 105600-71-3](/img/structure/B14316556.png)
1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate is a complex organic compound that features a unique structure combining azulene and indolizine moieties. Azulene is known for its deep blue color and unique electronic properties, while indolizine is a nitrogen-containing heterocycle. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate typically involves the reaction of azulene-1-carbaldehyde with 2,3-dimethylindolizine under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as perchloric acid, which facilitates the formation of the perchlorate salt. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product in a form suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized azulene derivatives, while substitution reactions can produce a range of substituted indolizine and azulene compounds .
Aplicaciones Científicas De Investigación
1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and electrochemical sensors
Mecanismo De Acción
The mechanism of action of 1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s electronic properties play a significant role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(Z)-5-(Azulen-1-yl)methylene-2-thioxothiazolidin-4-one:
Azulen-1-yl methyl sulfide: This compound also features the azulen-1-yl group and has been investigated for its reactivity with heteroarenes.
Uniqueness
1-[(Azulen-1-yl)methylidene]-2,3-dimethyl-1H-indolizin-4-ium perchlorate is unique due to its combination of azulene and indolizine moieties, which imparts distinct electronic and chemical properties.
Propiedades
Número CAS |
105600-71-3 |
|---|---|
Fórmula molecular |
C21H18ClNO4 |
Peso molecular |
383.8 g/mol |
Nombre IUPAC |
1-(azulen-1-ylmethylidene)-2,3-dimethylindolizin-4-ium;perchlorate |
InChI |
InChI=1S/C21H18N.ClHO4/c1-15-16(2)22-13-7-6-10-21(22)20(15)14-18-12-11-17-8-4-3-5-9-19(17)18;2-1(3,4)5/h3-14H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
RJMZEUKZBCDSSO-UHFFFAOYSA-M |
SMILES canónico |
CC1=C([N+]2=CC=CC=C2C1=CC3=C4C=CC=CC=C4C=C3)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)

![2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14316488.png)

![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)


![3a,4,6,6a-Tetrahydrofuro[3,4-d][1,2]oxazole-3-carbonitrile](/img/structure/B14316520.png)

![[(5-Amino-2-chlorophenyl)sulfanyl]acetic acid](/img/structure/B14316527.png)
![(4E)-4-[(4-Methylphenyl)imino]naphthalen-1(4H)-one](/img/structure/B14316528.png)
![N-Methyl-N-[6-(piperidin-1-yl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14316540.png)
silane](/img/structure/B14316545.png)

